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Introduction
Lactate dehydrogenase (LDH) is a soluble cytosolic enzyme that is present in most eukaryotic

cells.[1][2] It plays a crucial role in anaerobic glycolysis by catalyzing the reversible conversion

of lactate to pyruvate, with the concomitant interconversion of NAD+ and NADH.[2][3] When

the plasma membrane of a cell is compromised due to injury or disease, LDH is released into

the extracellular space.[3] The LDH assay is a widely used method to quantify this released

enzyme, thereby serving as a reliable indicator of cytotoxicity and cell membrane integrity.

This document provides detailed protocols for two common types of LDH assays that involve

the measurement of NADH: the colorimetric cytotoxicity assay and the kinetic enzyme activity

assay.

Principle of the LDH Assay
The fundamental principle of the LDH assay revolves around the enzymatic reaction it

catalyzes. There are two primary approaches depending on the direction of the reaction being

measured:

Cytotoxicity Assay (Lactate to Pyruvate): In this forward reaction, LDH released from

damaged cells oxidizes lactate to pyruvate. This reaction is coupled with the reduction of

NAD+ to NADH. The produced NADH is then used to reduce a tetrazolium salt (like INT or
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WST) into a colored formazan product. The intensity of the color, measured

spectrophotometrically, is directly proportional to the amount of LDH released and,

consequently, to the level of cell lysis.

Kinetic Assay (Pyruvate to Lactate): This reverse reaction measures the intrinsic LDH activity

in a sample. LDH catalyzes the conversion of pyruvate to lactate, which involves the

oxidation of NADH to NAD+. The rate of this reaction is determined by monitoring the

decrease in absorbance at 340 nm, the wavelength at which NADH has a distinct absorption

peak. This kinetic assay is often used to determine the absolute activity of the LDH enzyme.

I. Colorimetric LDH Cytotoxicity Assay Protocol
This protocol is designed to quantify cell death by measuring LDH release from the cytosol of

damaged cells into the culture medium.

A. Reagents and Materials
Table 1: Reagents and Materials for Colorimetric LDH Cytotoxicity Assay
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Reagent/Material Preparation/Storage Notes

96-well, flat-bottom, clear

microplates
N/A

Use sterile plates for cell

culture.

Spectrophotometric microplate

reader
N/A

Capable of reading

absorbance at ~490 nm and a

reference wavelength (~680

nm).

LDH Assay Buffer Store at 4°C.
Typically a Tris or phosphate-

based buffer.

Substrate Mix
Store at -20°C, protected from

light.
Contains lactate and NAD+.

Diaphorase/MPMS Store at -20°C.

Electron carrier for the

reduction of the tetrazolium

salt.

Tetrazolium Salt (e.g., INT,

WST)

Store at -20°C, protected from

light.

Forms a colored formazan

product upon reduction.

Lysis Solution (e.g., 10X Triton

X-100)
Store at room temperature.

Used for the maximum LDH

release control.

Stop Solution (e.g., 1M Acetic

Acid or 1N HCl)
Store at room temperature.

Terminates the enzymatic

reaction.

LDH Positive Control Store at -20°C.
A purified LDH enzyme

solution for assay validation.

B. Experimental Protocol
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in 100

µL of culture medium. Incubate overnight in a humidified incubator at 37°C with 5% CO₂.

Treatment: Add your test compounds (e.g., cytotoxic agents) to the appropriate wells and

incubate for the desired period. Include the following controls:
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Spontaneous LDH Release (Negative Control): Add vehicle control (e.g., culture medium)

to untreated cells.

Maximum LDH Release (Positive Control): Add 10 µL of 10X Lysis Solution to untreated

cells 45 minutes before the end of the incubation period.

Background Control: Wells containing only culture medium without cells.

Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet the

cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

Reaction Preparation: Prepare the LDH Reaction Mixture by combining the Assay Buffer,

Substrate Mix, Diaphorase, and Tetrazolium Salt according to the manufacturer's

instructions.

Reaction Incubation: Add 50 µL of the LDH Reaction Mixture to each well of the plate

containing the supernatants. Mix gently by tapping the plate. Incubate at room temperature

for 30 minutes, protected from light.

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength

of 680 nm using a microplate reader. The 680 nm reading serves as a background

correction.

C. Data Analysis
Correct for Background: Subtract the 680 nm absorbance reading from the 490 nm reading

for each well.

Calculate Percent Cytotoxicity: Use the following formula:

% Cytotoxicity = [ (Test Compound LDH Activity - Spontaneous LDH Activity) / (Maximum

LDH Activity - Spontaneous LDH Activity) ] x 100

D. Experimental Workflow
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Caption: Workflow for the colorimetric LDH cytotoxicity assay.
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II. Kinetic LDH Activity Assay Protocol
This protocol is designed to measure the rate of NADH oxidation by LDH, providing a measure

of the enzyme's activity.

A. Reagents and Materials
Table 2: Reagents and Materials for Kinetic LDH Activity Assay

Reagent/Material Preparation/Storage Notes

96-well, UV-transparent, flat-

bottom microplates
N/A

Essential for accurate

absorbance readings at 340

nm.

Spectrophotometric microplate

reader
N/A

Capable of kinetic

measurements at 340 nm and

temperature control.

LDH Assay Buffer (e.g., Tris-

HCl or Phosphate buffer)
Store at 4°C.

Maintain a stable pH for the

reaction (e.g., pH 7.3).

Sodium Pyruvate Solution Store at 4°C.
The substrate for the reverse

reaction.

NADH Solution

Prepare fresh or store at -20°C

in small aliquots, protected

from light.

The coenzyme that will be

oxidized.

Purified LDH Standard Store at -20°C.

For creating a standard curve

to determine absolute enzyme

activity.

B. Experimental Protocol
Reagent Preparation: Prepare fresh NADH and sodium pyruvate solutions in the LDH Assay

Buffer. Keep all solutions on ice.

Reaction Setup:
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Pipette 50 µL of the sample (e.g., cell lysate, purified enzyme) into each well of a UV-

transparent 96-well plate.

For a standard curve, prepare serial dilutions of the purified LDH standard.

Add 200 µL of the NADH solution to each well.

Initiate the Reaction: Add 25 µL of the sodium pyruvate solution to each well to start the

reaction. The final concentration of NADH is typically around 150-200 µM and pyruvate

around 2 mM.

Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to

25°C or 37°C. Measure the absorbance at 340 nm every 30-60 seconds for a period of 5-10

minutes.

C. Data Analysis
Plot the Data: For each well, plot the absorbance at 340 nm against time.

Determine the Rate of Reaction: Identify the linear portion of the curve and calculate the

slope (ΔA₃₄₀/min).

Calculate LDH Activity: Use the Beer-Lambert law to convert the rate of change in

absorbance to the rate of NADH consumption. The molar extinction coefficient for NADH at

340 nm is 6220 M⁻¹cm⁻¹.

LDH Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (6.22 x path length in cm) x (Total reaction

volume / Sample volume) x dilution factor

D. Biochemical Reaction Pathway
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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